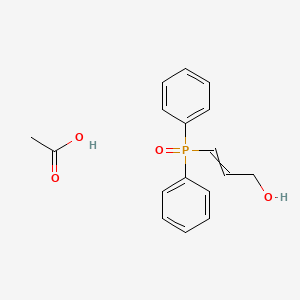
Methyl 6-(2,5-dimethoxyphenyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2,5-dimethoxyphenyl)hexanoate is an organic compound characterized by its aromatic ring substituted with two methoxy groups and a hexanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2,5-dimethoxyphenyl)hexanoate typically involves the esterification of 6-(2,5-dimethoxyphenyl)hexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid resins can be used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups or the ester moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl 6-(2,5-dimethoxyphenyl)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which Methyl 6-(2,5-dimethoxyphenyl)hexanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and ester moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 6-(2,5-dimethoxyphenyl)hexanoate can be compared with other similar compounds such as:
Methyl 4-(2,5-dimethoxyphenyl)butanoate: Similar structure but with a shorter carbon chain.
Methyl 6-(3,4-dimethoxyphenyl)hexanoate: Similar structure but with different positions of the methoxy groups.
Ethyl 6-(2,5-dimethoxyphenyl)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Propriétés
Numéro CAS |
169126-93-6 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
methyl 6-(2,5-dimethoxyphenyl)hexanoate |
InChI |
InChI=1S/C15H22O4/c1-17-13-9-10-14(18-2)12(11-13)7-5-4-6-8-15(16)19-3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
DYPNXNSQQZNCRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


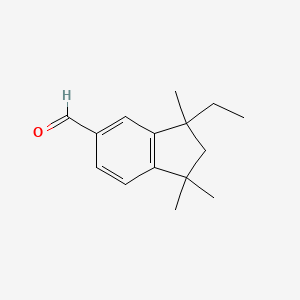
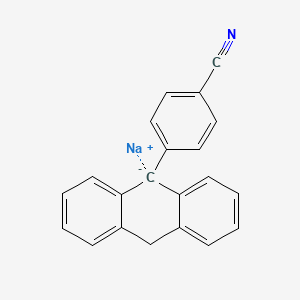
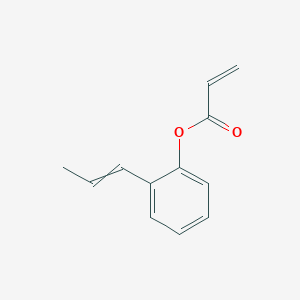
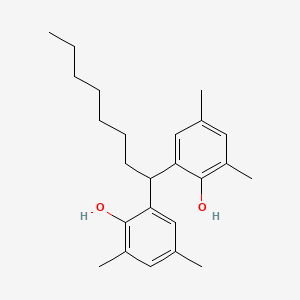


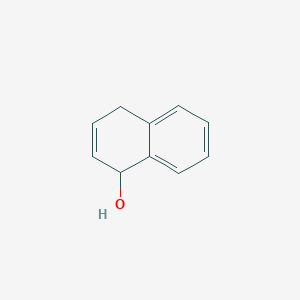
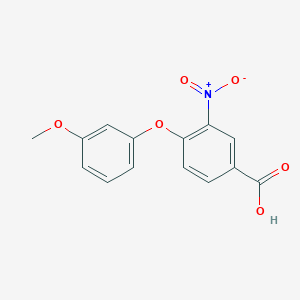

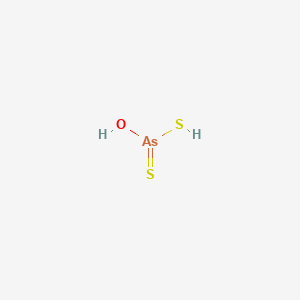
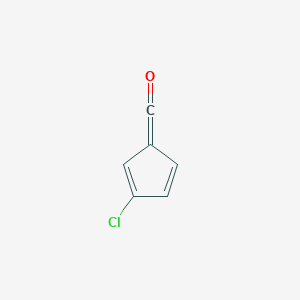
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

